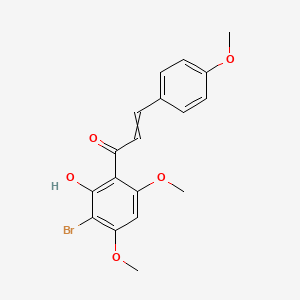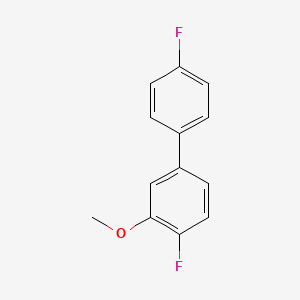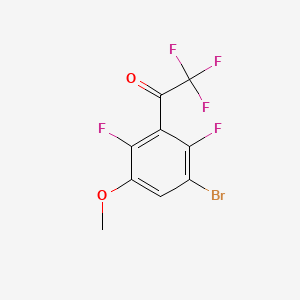
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is a synthetic organic compound characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenyl ring, along with a trifluoroethanone moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-bromo-2,6-difluoro-5-methoxyphenylboronic acid.
Coupling Reaction: A coupling reaction, such as a Suzuki-Miyaura cross-coupling, is employed to attach the trifluoroethanone moiety to the phenyl ring. This reaction is typically carried out in the presence of a palladium catalyst and a base, such as potassium carbonate, in an organic solvent like tetrahydrofuran.
Purification: The resulting product is purified using techniques such as column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The carbonyl group in the trifluoroethanone moiety can be reduced to an alcohol using reducing agents like sodium borohydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.
Common Reagents and Conditions:
Substitution: Nucleophiles (amines, thiols), solvents (dimethylformamide, tetrahydrofuran), bases (potassium carbonate).
Reduction: Reducing agents (sodium borohydride), solvents (methanol, ethanol).
Oxidation: Oxidizing agents (potassium permanganate), solvents (water, acetone).
Major Products:
- Substitution reactions yield derivatives with different functional groups replacing the bromine atom.
- Reduction reactions yield alcohol derivatives.
- Oxidation reactions yield hydroxyl derivatives.
Wissenschaftliche Forschungsanwendungen
1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of electronegative fluorine atoms can influence the compound’s reactivity and binding affinity to targets.
Vergleich Mit ähnlichen Verbindungen
- 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2-fluoroethanone
- 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2-difluoroethanone
- (3-Bromo-2,6-difluoro-5-methoxyphenyl)boronic acid
Comparison: 1-(3-Bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone is unique due to the presence of three fluorine atoms in the ethanone moiety, which can significantly impact its chemical reactivity and physical properties compared to similar compounds with fewer fluorine atoms. This compound’s unique structure makes it valuable for specific applications where high electronegativity and reactivity are desired.
Eigenschaften
Molekularformel |
C9H4BrF5O2 |
|---|---|
Molekulargewicht |
319.02 g/mol |
IUPAC-Name |
1-(3-bromo-2,6-difluoro-5-methoxyphenyl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C9H4BrF5O2/c1-17-4-2-3(10)6(11)5(7(4)12)8(16)9(13,14)15/h2H,1H3 |
InChI-Schlüssel |
ZWIZDBISFMOQNS-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC(=C(C(=C1F)C(=O)C(F)(F)F)F)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


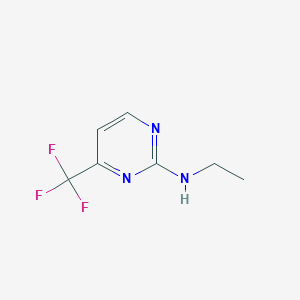
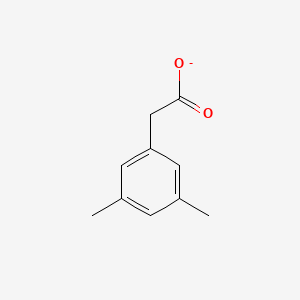
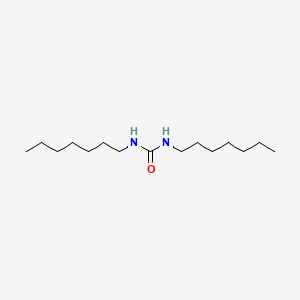
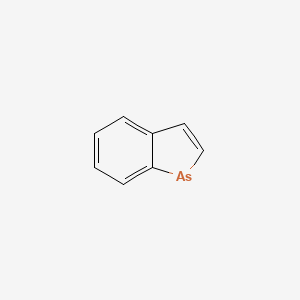
![sodium;[[(2R,3S,4R,5R)-5-(6-amino-8-azidopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] hydrogen phosphate](/img/structure/B14756799.png)

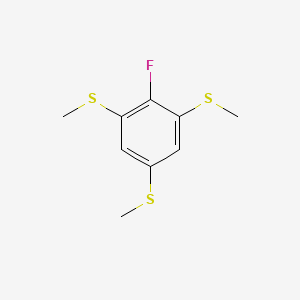
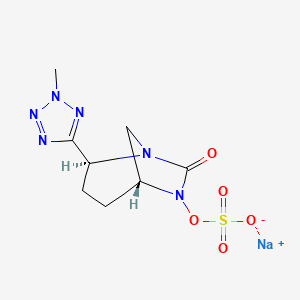
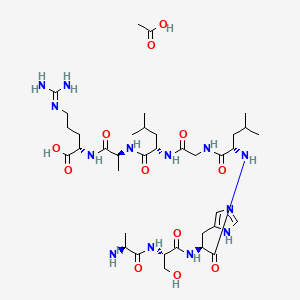
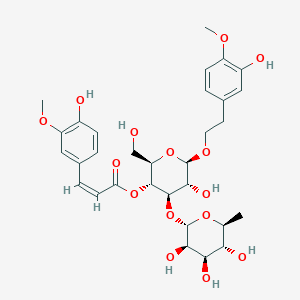
![Dibenzo[b,d]furan-4,6-diylbis(diphenylphosphine oxide)](/img/structure/B14756851.png)
